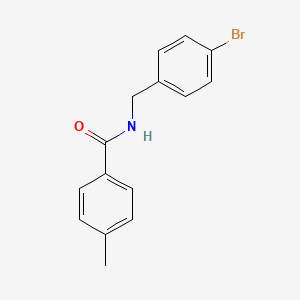

N-(4-Bromobenzyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

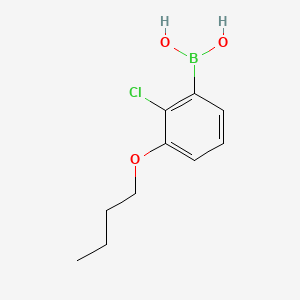

“N-(4-Bromobenzyl)-4-methylbenzamide” is a chemical compound with the molecular formula C14H12BrNO. It is also known by other names such as “Benzamide, 4-bromo-N-(phenylmethyl)-”, “N-Benzyl-4-brombenzamid”, and "N-Benzyl-4-bromobenzamide" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-Bromobenzyl bromide” was carried out under ultrasound waves using a probe ultrasonicator. In a typical reaction, p-Bromo toluene and N-Bromo succinamide (NBS) in water were syndicated at 40 ℃ for 40 min .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray single-crystal structure analysis. For example, the adduct formed between “N-(4-bromobenzyl)isoquinolinium bromide” and carbon disulphide was found to be monoclinic with a = 21·95, b = 7·19, c = 19·62 Å, β= 103° 30′ . Another compound, “N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide”, was also found to be monoclinic with a = 22.984 (4) Å, b = 10.0726 (16) Å, c = 16.551 (3) Å .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “4-Bromobenzyl bromide” is a reagent for introducing benzyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “N-(4-Bromophenyl)benzamide” has an average mass of 276.129 Da and a monoisotopic mass of 274.994568 Da .Aplicaciones Científicas De Investigación

N-(Hydroxymethyl)-benzamide, a metabolite of N-methylbenzamide, was characterized and identified as a urinary metabolite. This suggests N-(4-Bromobenzyl)-4-methylbenzamide could be involved in similar metabolic pathways (Ross et al., 1983).

The compound was used in the synthesis of narwedine-type enones, highlighting its utility in chemical synthesis (Kametani et al., 1972).

Some 4-aminobenzamides, potentially including N-(4-Bromobenzyl)-4-methylbenzamide, have shown anticonvulsant effects in animal models, indicating potential medical applications (Clark et al., 1984).

Nitrogen-containing bromophenols, related to N-(4-Bromobenzyl)-4-methylbenzamide, have demonstrated potent radical scavenging activity, which could have implications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

The compound's structural analogues have been examined in the context of synthetic opioids, contributing to an understanding of the properties and potential risks of new psychoactive substances (Elliott et al., 2016).

Its crystalline form has been studied, providing insights into its molecular structure and potential for further chemical manipulation (Nagel et al., 1997).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research directions could involve the design and synthesis of novel compounds containing similar moieties. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEDPCLNDJYFGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)